4-(3-Fluorophenyl)-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)-3-nitropyridin-2-amine is a heterocyclic aromatic compound that features a pyridine ring substituted with a fluorophenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.
-
Step 1: Synthesis of 3-Fluorophenylboronic Acid
Reagents: 3-Fluorophenylmagnesium bromide, trimethyl borate
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at low temperatures.
-
Step 2: Suzuki-Miyaura Coupling
Reagents: 3-Fluorophenylboronic acid, 2-bromo-3-nitropyridine, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Conditions: The reaction is performed in a solvent such as toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Reduction: 4-(3-Fluorophenyl)-3-aminopyridin-2-amine
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Fluorophenyl)-3-nitropyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorophenyl)-2-nitropyridine
- 4-(3-Fluorophenyl)-3-aminopyridine
- 4-(3-Fluorophenyl)-3-nitroaniline
Uniqueness
4-(3-Fluorophenyl)-3-nitropyridin-2-amine is unique due to the combination of its fluorophenyl and nitro substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2/c12-8-3-1-2-7(6-8)9-4-5-14-11(13)10(9)15(16)17/h1-6H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKYHCWBSFHPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=NC=C2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.